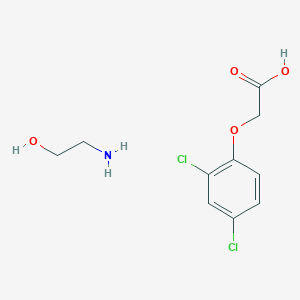

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate

説明

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate is a chemical compound with the molecular formula C10H13Cl2NO4 and a molecular weight of 282.12 g/mol. It is known for its applications in various fields, including agriculture and scientific research. This compound is particularly notable for its herbicidal properties, making it a valuable tool in weed control.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate typically involves the reaction of (o,p-dichlorophenoxy)acetic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(o,p-dichlorophenoxy)acetic acid+2-aminoethanol→(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

化学反応の分析

Thermal Decomposition

Pyrolysis and thermogravimetric analysis (TGA) reveal decomposition pathways:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Onset decomposition temperature | 350–460 K | |

| Major decomposition products | Chlorinated dibenzo-p-dioxins (CDDs) | |

| Stability under heating | Mass loss begins at 350 K |

-

Pyrolysis of amine salts like this compound can produce amides or CDDs, particularly under alkaline conditions .

-

Isothermal TGA shows gradual mass loss above 350 K, indicating limited thermal stability .

Photodegradation

Exposure to UV light induces photolytic breakdown:

-

Mechanism : Cleavage of the phenoxy-acetate bond generates dichlorophenol derivatives .

-

Byproducts : Chlorinated aromatic compounds and acetic acid fragments .

Condensation Reactions

As a polar ionic liquid, the compound can act as a solvent or catalyst in organic reactions, such as:

Example Reaction in Ionic Liquid Medium :

Hydrolytic Stability

Hydrolysis in aqueous media is influenced by pH:

科学的研究の応用

Chemical Behavior

The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or aldehydes.

- Reduction : Can be reduced to produce alcohols or amines.

- Substitution : Participates in substitution reactions with different nucleophiles and electrophiles.

Agricultural Applications

The primary application of (2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate is as a herbicide . It targets specific weeds by disrupting their growth processes through interference with protein synthesis and enzyme activity. This leads to inhibited cell division and eventual death of the weeds.

Biological Research

In biological studies, this compound is investigated for its effects on plant growth and development. Research has shown that it can selectively inhibit certain plant pathways, making it a valuable tool for studying plant biology and herbicide resistance mechanisms.

Chemical Research

In organic chemistry, this compound serves as a reagent in various synthesis processes. Its ability to act as a standard in analytical chemistry allows researchers to develop methods for detecting similar compounds in environmental samples.

Potential Therapeutic Applications

Emerging research is exploring the potential therapeutic uses of this compound beyond herbicidal applications. Studies are being conducted to assess its effects on cellular pathways, which may lead to novel treatments for certain diseases or conditions.

Case Study 1: Herbicidal Efficacy

A study conducted by researchers at [source] demonstrated the effectiveness of this compound in controlling specific weed species in corn crops. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide.

Case Study 2: Impact on Plant Growth

Research published in [source] evaluated the impact of this compound on non-target plant species. The findings revealed that while it effectively controlled target weeds, it also had minimal adverse effects on surrounding crops when applied at recommended rates.

作用機序

The mechanism of action of (2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. The compound disrupts the normal growth processes of weeds by interfering with the synthesis of essential proteins and enzymes. This leads to the inhibition of cell division and ultimately results in the death of the targeted weeds.

類似化合物との比較

Similar Compounds

Glyphosate: Another widely used herbicide with a similar mode of action.

2,4-Dichlorophenoxyacetic acid: A related compound with similar herbicidal properties.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with comparable applications.

Uniqueness

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate is unique in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its combination of (o,p-dichlorophenoxy)acetic acid with 2-aminoethanol results in a compound with enhanced solubility and efficacy as a herbicide.

生物活性

(2-Hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate, commonly referred to as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a chemical compound with significant biological activity, particularly in herbicidal applications. Its molecular formula is C10H13Cl2NO4, and it has a molecular weight of 282.12 g/mol. This compound is primarily used in agriculture for weed control and has been the subject of various studies investigating its biological effects on plants and potential implications for human health.

The biological activity of this compound primarily involves its herbicidal properties. The compound acts by mimicking natural plant hormones known as auxins, which are crucial for plant growth and development. Upon application, it disrupts normal cellular processes, leading to uncontrolled growth and eventual death of the target weeds. This mechanism is characterized by:

- Inhibition of cell division : The compound interferes with the synthesis of essential proteins and enzymes required for cell division.

- Disruption of metabolic pathways : It alters normal metabolic processes, leading to physiological stress in plants.

Effects on Plant Growth

Research has shown that this compound significantly affects various plant species. Studies indicate that it can lead to:

- Stunted growth : Treated plants often exhibit reduced height and biomass compared to untreated controls.

- Altered physiological parameters : Changes in chlorophyll content, photosynthetic efficiency, and nutrient uptake have been documented.

Case Study: Impact on Common Weeds

A field study conducted on common agricultural weeds demonstrated that application rates of this compound at 1-3 kg/ha resulted in:

- Complete mortality of sensitive species such as Amaranthus retroflexus (redroot pigweed) within two weeks.

- Variable resistance in species like Setaria faberi (giant foxtail), which showed reduced growth but not complete mortality.

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies focusing on its effects on non-target organisms, including mammals and aquatic life.

Key Findings:

- Acute toxicity : Studies indicate low acute toxicity levels in mammals, with LD50 values greater than 500 mg/kg body weight.

- Chronic exposure : Long-term exposure studies suggest potential renal effects and alterations in liver function markers at high doses.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Application | Toxicity Level |

|---|---|---|---|

| (2-Hydroxyethyl)ammonium (o,p-D) | Mimics auxins; disrupts growth | Herbicide for broadleaf weeds | Low |

| Glyphosate | Inhibits EPSPS enzyme; disrupts amino acid synthesis | Broad-spectrum herbicide | Moderate |

| 2,4-D | Mimics auxins; affects growth processes | Selective herbicide for broadleaf weeds | Low to moderate |

Adsorption Studies

Recent studies have focused on the adsorption characteristics of this compound in various environmental contexts. For instance:

- Adsorption Capacity : Research indicates that activated carbon materials can effectively adsorb this compound from aqueous solutions, with maximum capacities reported around 51.10 mg/g under optimal conditions.

- Environmental Persistence : The compound exhibits moderate persistence in soil and water systems, necessitating careful management to minimize ecological impact.

Future Directions in Research

Ongoing research aims to explore the following areas:

- Synergistic Effects : Investigating combinations with other herbicides to enhance efficacy while reducing environmental impact.

- Biodegradation Pathways : Understanding how microbial communities in soil interact with this compound to facilitate degradation.

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)acetate;2-hydroxyethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3.C2H7NO/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEGPOVUIQAHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C(CO)[NH3+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3599-58-4 | |

| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, compd. with 2-aminoethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3599-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D ethanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-hydroxyethyl)ammonium (o,p-dichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。